molecular formula C14H7N5O3 B11839450 6-(7,8-Dihydro-7-oxo-1,8-naphthyridin-2-yl)-5H-pyrrolo(3,4-b)pyrazine-5,7(6H)-dione CAS No. 55112-94-2

6-(7,8-Dihydro-7-oxo-1,8-naphthyridin-2-yl)-5H-pyrrolo(3,4-b)pyrazine-5,7(6H)-dione

Cat. No.: B11839450
CAS No.: 55112-94-2
M. Wt: 293.24 g/mol
InChI Key: SNHTYMYYIHSPLP-UHFFFAOYSA-N
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Description

6-(7,8-Dihydro-7-oxo-1,8-naphthyridin-2-yl)-5H-pyrrolo(3,4-b)pyrazine-5,7(6H)-dione is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a naphthyridine and pyrrolopyrazine core, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(7,8-Dihydro-7-oxo-1,8-naphthyridin-2-yl)-5H-pyrrolo(3,4-b)pyrazine-5,7(6H)-dione typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Naphthyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Formation of the Pyrrolopyrazine Core: This involves the cyclization of suitable intermediates under specific conditions.

    Coupling of the Two Cores: The final step involves coupling the naphthyridine and pyrrolopyrazine cores under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, high-pressure reactors, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the naphthyridine core.

    Reduction: Reduction reactions may target the keto group present in the structure.

    Substitution: Various substitution reactions can occur, especially at the reactive sites of the heterocyclic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Potential use as an inhibitor for specific enzymes.

    Antimicrobial Activity: Possible applications in developing new antimicrobial agents.

Medicine

    Drug Development: The compound could be a lead compound for developing new pharmaceuticals.

    Diagnostics: Potential use in diagnostic assays.

Industry

    Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 6-(7,8-Dihydro-7-oxo-1,8-naphthyridin-2-yl)-5H-pyrrolo(3,4-b)pyrazine-5,7(6H)-dione would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Naphthyridine Derivatives: Compounds with similar naphthyridine cores.

    Pyrrolopyrazine Derivatives: Compounds with similar pyrrolopyrazine cores.

Uniqueness

The uniqueness of 6-(7,8-Dihydro-7-oxo-1,8-naphthyridin-2-yl)-5H-pyrrolo(3,4-b)pyrazine-5,7(6H)-dione lies in its combined structure, which may confer unique biological and chemical properties not found in simpler analogs.

Properties

CAS No.

55112-94-2

Molecular Formula

C14H7N5O3

Molecular Weight

293.24 g/mol

IUPAC Name

6-(7-oxo-8H-1,8-naphthyridin-2-yl)pyrrolo[3,4-b]pyrazine-5,7-dione

InChI

InChI=1S/C14H7N5O3/c20-9-4-2-7-1-3-8(17-12(7)18-9)19-13(21)10-11(14(19)22)16-6-5-15-10/h1-6H,(H,17,18,20)

InChI Key

SNHTYMYYIHSPLP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)NC2=C1C=CC(=N2)N3C(=O)C4=NC=CN=C4C3=O

Origin of Product

United States

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